molecular formula C8H8BrClO B2888712 1-(Bromomethyl)-3-chloro-2-methoxybenzene CAS No. 1044256-94-1

1-(Bromomethyl)-3-chloro-2-methoxybenzene

Cat. No. B2888712
CAS RN: 1044256-94-1
M. Wt: 235.51
InChI Key: PUIPBPXMJUKBQA-UHFFFAOYSA-N
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Description

Compounds like “1-(Bromomethyl)-3-chloro-2-methoxybenzene” belong to a class of organic compounds known as benzene derivatives. They are employed as intermediates for organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves bromination of the parent compound. For example, benzyl bromide, an organic compound with a benzene ring substituted with a bromomethyl group, can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .


Molecular Structure Analysis

The molecule likely consists of a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group .


Chemical Reactions Analysis

Bromomethane, an organobromine compound, is produced both industrially and biologically. It has a tetrahedral shape and is a recognized ozone-depleting chemical .


Physical And Chemical Properties Analysis

Benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .

Scientific Research Applications

Synthesis of Block Copolymers

This compound can be used in the synthesis of block copolymers . For instance, it can be used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The brominated compound acts as a RAFT-macro agent, which is crucial for the formation of block copolymers .

Intermediate for Organic Synthesis

1-(Bromomethyl)-3-chloro-2-methoxybenzene can serve as an intermediate for organic synthesis . It can be used in the production of a wide range of organic compounds, contributing to the diversity and complexity of chemical reactions .

Pharmaceutical Applications

This compound can also be used in pharmaceutical applications . As an intermediate, it can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments .

Synthesis of Cyclopropanes

1-(Bromomethyl)-3-chloro-2-methoxybenzene can be used in the synthesis of cyclopropanes. Cyclopropanes are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

This compound can also be used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain at least one atom other than carbon within their ring structure. They are widely used in pharmaceuticals and other chemical industries.

Alkylating Agent in Peptide Synthesis

1-(Bromomethyl)-3-chloro-2-methoxybenzene can act as an alkylating agent in peptide synthesis. Alkylation is a crucial step in peptide synthesis, allowing for the introduction of new functional groups into the peptide chain.

7. Reagent in the Synthesis of Amides This compound can be used as a reagent in the synthesis of amides. Amides are a type of organic compound that have a wide range of applications, including in the production of polymers, pharmaceuticals, and other chemical products.

8. Catalyst for the Synthesis of Polymers 1-(Bromomethyl)-3-chloro-2-methoxybenzene can be used as a catalyst in the synthesis of polymers . In particular, it can be used in the atom transfer radical polymerization (ATRP) process, which is a type of controlled radical polymerization technique .

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways .

Safety and Hazards

Benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes .

Future Directions

Compounds like “1-(Bromomethyl)-3-chloro-2-methoxybenzene” have potential therapeutic applications and are gaining significant attention in the field of scientific research .

properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPBPXMJUKBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-chloro-2-methoxybenzene

Synthesis routes and methods

Procedure details

A solution of 1-chloro-2-methoxy-3-methyl-benzene (13.40 g, 85.60 mmol), NBS (15.30 g, 86.00 mmol) and a catalytic amount of benzoyl peroxide (150 mg) in CCl4 was refluxed for 30 minutes. The reaction mixture was cooled to room temperature and filtered. The precipitate was washed with pentane. The solvent was distilled off and the residue was purified by column chromatography using pentane as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 4.00 (s, 3H), 4.56 (s, 2H), 7.04 (t, J=7.62 Hz, 1H), 7.29 (dd, J=7.62 Hz, 1H), 7.34 (dd, J=7.92 Hz, 1H).
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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